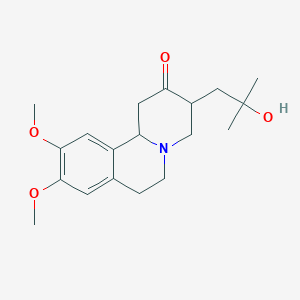
2-Hydroxy Tetrabenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Tetrabenazine is a derivative of Tetrabenazine, a drug primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . Tetrabenazine works by depleting monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals .
Preparation Methods
The synthesis of 2-Hydroxy Tetrabenazine involves several steps. One common method starts with the reaction of dihydroxy isoquinoline with (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide, followed by further conversion to Tetrabenazine . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes .
Chemical Reactions Analysis
2-Hydroxy Tetrabenazine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols .
Scientific Research Applications
2-Hydroxy Tetrabenazine has a wide range of scientific research applications:
Mechanism of Action
2-Hydroxy Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals . The compound binds to VMAT2, preventing the uptake of these neurotransmitters into synaptic vesicles and thereby reducing their release into the synaptic cleft .
Comparison with Similar Compounds
2-Hydroxy Tetrabenazine is similar to other VMAT2 inhibitors like Valbenazine and Deutetrabenazine . it has unique properties that make it particularly effective in certain applications:
Valbenazine: Primarily used for treating tardive dyskinesia, it has a longer half-life compared to Tetrabenazine.
Deutetrabenazine: Also used for Huntington’s disease and tardive dyskinesia, it has improved pharmacokinetic properties due to the presence of deuterium atoms.
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific clinical applications .
Biological Activity
2-Hydroxy Tetrabenazine (2-HTBZ) is a notable derivative of tetrabenazine (TBZ), a drug primarily used for the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. This article explores the biological activity of 2-HTBZ, focusing on its pharmacological effects, mechanisms of action, and clinical findings.
Pharmacological Mechanisms
2-HTBZ functions as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is crucial for the storage of monoamines in synaptic vesicles. By inhibiting VMAT2, 2-HTBZ leads to a depletion of monoamines, particularly dopamine, norepinephrine, and serotonin. This mechanism underlies its therapeutic effects in reducing chorea and other hyperkinetic symptoms.
Key Points:
- Inhibition of VMAT2 : 2-HTBZ binds to VMAT2 with high affinity, leading to decreased levels of neurotransmitters in the synaptic cleft.
- Dopamine Depletion : The drug has been shown to significantly lower dopamine levels in various studies, which is beneficial in treating disorders characterized by excessive dopaminergic activity.
Clinical Efficacy
Several studies have evaluated the efficacy of 2-HTBZ in clinical settings:
- Huntington's Disease : A multicenter study involving 84 patients demonstrated a significant reduction in chorea severity with 2-HTBZ treatment. The average reduction in chorea scores was approximately 23.5% , with many patients reporting rapid onset of relief within 90 minutes post-administration .
- Tardive Dyskinesia : In a study involving patients with tardive dyskinesia, significant improvements were noted in motor function scores after treatment with 2-HTBZ. The average improvement on the Abnormal Involuntary Movement Scale (AIMS) was substantial, indicating its effectiveness in managing this condition .
- Dosing and Administration : The standard dosing regimen for 2-HTBZ typically starts at 12.5 mg twice daily , with adjustments made based on patient response and tolerability .
Comparative Activity of Metabolites
The pharmacological activity of 2-HTBZ can be compared to its parent compound TBZ and its other metabolites:
| Compound | VMAT2 Binding Affinity (Ki) | Monoamine Depletion (%) | Clinical Use |
|---|---|---|---|
| Tetrabenazine | - | Dopamine: ~40% | Huntington's disease, dystonia |
| α-Dihydrotetrabenazine | 3.96 nM | Dopamine: ~40% | Potentially more effective than TBZ |
| β-Dihydrotetrabenazine | Not significant | Inert | No therapeutic use |
| This compound | - | - | Investigational for hyperkinetic disorders |
Case Study 1: Huntington's Disease
A patient cohort treated with 2-HTBZ exhibited marked improvement in chorea symptoms over a treatment period of several weeks. The study highlighted variability in response among individuals but confirmed overall efficacy.
Case Study 2: Tardive Dyskinesia
In a controlled trial, patients receiving 2-HTBZ showed significant reductions in dyskinetic movements compared to placebo, reinforcing its role as an effective treatment option for this condition.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3 |
InChI Key |
WSSKRNHJTRPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















